molecular formula C14H19NO3 B2628178 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid CAS No. 329079-35-8

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid

Cat. No.: B2628178
CAS No.: 329079-35-8
M. Wt: 249.31
InChI Key: JGWXRSSZVQEDGI-UHFFFAOYSA-N
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Description

3-[(4-tert-Butylphenyl)carbamoyl]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a carbamoyl group linked to a 4-tert-butylphenyl moiety. Its molecular formula is C₁₄H₁₉NO₃, with an average molecular weight of 249.31 g/mol (monoisotopic mass: 249.1365) . The tert-butyl group at the para position of the phenyl ring enhances steric bulk and lipophilicity, which may improve binding affinity to hydrophobic biological targets .

Properties

IUPAC Name

4-(4-tert-butylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWXRSSZVQEDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid typically involves the reaction of 4-tert-butylphenyl isocyanate with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hydrophobic vs. Polar Substituents

  • tert-Butyl Group: Enhances lipophilicity and steric shielding, improving metabolic stability and target binding in hydrophobic pockets (e.g., enzyme active sites) . In contrast, hydroxyl groups (as in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives) increase polarity, enhancing solubility and antioxidant activity via hydrogen bonding .
  • Methylthio Esters: The sulfur atom and ester linkage contribute to volatility, making these compounds key aroma contributors in pineapples, unlike the non-volatile carbamoyl derivative .

Key Research Findings

Structure-Activity Relationships (SAR): Anticancer Selectivity: Hydroxyl and amino groups in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives correlate with ROS scavenging and apoptosis induction, while tert-butyl groups may enhance pharmacokinetic properties . Volatility vs. Stability: Methylthio esters degrade rapidly at room temperature, unlike the carbamoyl derivative, which remains stable under physiological conditions .

Pharmacological Potential: Compound 20 (3-((4-hydroxyphenyl)amino)propanoic acid derivative) exhibits dual anticancer and antioxidant activity (DPPH radical scavenging IC₅₀ ~15 μM), outperforming ascorbic acid in some assays . The tert-butyl analog’s synthetic flexibility (e.g., coupling with coumarins) positions it as a scaffold for multitarget drugs .

Biological Activity

3-[(4-tert-butylphenyl)carbamoyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 145958740

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. For instance, it has been studied for its potential to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biochemical processing of various compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, derivatives have shown promise in enhancing differentiation in leukemia cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could make it beneficial in treating conditions characterized by chronic inflammation.
  • Enzyme Inhibition : Specific studies have highlighted its role as a CYP26A1 inhibitor, suggesting that it could enhance the efficacy of all-trans-retinoic acid (ATRA) in therapeutic contexts .

Case Study 1: Antitumor Potential

A study focused on a series of carboxamido derivatives, including those based on this compound, demonstrated significant inhibitory effects on HL60 leukemia cells. The most promising derivative exhibited an IC50 value of 1.36 μM, outperforming other known inhibitors .

Case Study 2: Enzyme Interaction

The interaction with CYP26A1 was particularly notable in enhancing ATRA-induced differentiation in cancer cells. This suggests that compounds like this compound could serve as valuable adjuncts in retinoid therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of HL60 cell proliferation
Anti-inflammatoryPotential modulation of inflammatory pathwaysOngoing research
Enzyme InhibitionCYP26A1 inhibition

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